Cas no 705-15-7 (2-Hydroxy-5-methoxyacetophenone)
2-Hydroxy-5-methoxyacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Hydroxy-5-methoxyphenyl)ethanone
- 2-Hydroxy-5-methoxyacetophenone
- 2'-Hydroxy-5'-methoxyacetophenone
- 1-(2-Hydroxy-5-Methoxyphenyl)ethan-1-one
- [ "" ]
- Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-
- 5-Methoxy-2-hydroxyacetophenone
- Acetophenone, 2'-hydroxy-5'-methoxy-
- 2'-Hydroxy-5'-methoxyacetylphenone
- MLIBGOFSXXWRIY-UHFFFAOYSA-N
- 1-(2-hydroxy-5-methoxy-phenyl)-ethanone
- 1-acetyl-2-hydroxy-5-methoxybenzene
- NSC338218
- PubChem13248
- NSC-338218
- Maybridge1_004072
- 2-hydroxi-5-methoxyacetophenone
- EINECS 211-882-3
- 2-hydroxy-5-methoxy acetophenone
- SY018474
- NS00037062
- PD065266
- 2 inverted exclamation mark -hydroxy-5 inverted exclamation mark -methoxyacetophenone
- 1-(2-Hydroxy-5-methoxyphenyl)ethanone #
- FT-0612554
- AM1158
- BP-13151
- H0868
- AI3-26008
- MFCD00008731
- W-111707
- 2 inverted exclamation marka-Hydroxy-5 inverted exclamation marka-methoxyacetophenone
- A836910
- HMS553B04
- SCHEMBL312754
- NSC 338218
- DTXSID40220765
- 2-HYDROXY-5-METHOXYACETOPHENONE (5,5,5-D3)
- FS-2111
- 2'-Hydroxy-5'-methoxyacetophenone, 99%
- 5'-methoxy-2'-hydroxyacetophenone
- 705-15-7
- (2'-hydroxy-5'methoxyphenyl)ethanone
- Z104483744
- CS-D1489
- AKOS000120848
- F30218
- EN300-20850
- HY-N1731
- Q63409693
- BBL011791
- CHEMBL5266130
- STL163394
- 2\\'-Hydroxy-5\\'-Methoxyacetophenone
- DB-017415
-
- MDL: MFCD00008731
- Inchi: 1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3
- InChI Key: MLIBGOFSXXWRIY-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C(C(C)=O)=C1)O
- BRN: 1239364
Computed Properties
- Exact Mass: 166.06300
- Monoisotopic Mass: 166.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: 7
Experimental Properties
- Color/Form: Powder
- Density: 1.1708 (rough estimate)
- Melting Point: 52 °C (lit.)
- Boiling Point: 272℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5500 (estimate)
- PSA: 46.53000
- LogP: 1.60340
- Solubility: Not determined
2-Hydroxy-5-methoxyacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S37/39-S36/37/39-S22
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S22;S26;S36/37/39
2-Hydroxy-5-methoxyacetophenone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Hydroxy-5-methoxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145635-100g |
2'-Hydroxy-5'-Methoxyacetophenone |
705-15-7 | 98% | 100g |
$181.80 | 2023-09-01 | |
| Fluorochem | 034271-1g |
2'-Hydroxy-5'-methoxyacetophenone |
705-15-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 034271-5g |
2'-Hydroxy-5'-methoxyacetophenone |
705-15-7 | 98% | 5g |
£18.00 | 2022-03-01 | |
| Fluorochem | 034271-25g |
2'-Hydroxy-5'-methoxyacetophenone |
705-15-7 | 98% | 25g |
£68.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H113427-1g |
2-Hydroxy-5-methoxyacetophenone |
705-15-7 | 99% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H113427-25g |
2-Hydroxy-5-methoxyacetophenone |
705-15-7 | 99% | 25g |
¥276.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H113427-5g |
2-Hydroxy-5-methoxyacetophenone |
705-15-7 | 99% | 5g |
¥71.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H113427-100g |
2-Hydroxy-5-methoxyacetophenone |
705-15-7 | 99% | 100g |
¥934.90 | 2023-09-02 | |
| Chemenu | CM243411-100g |
2'-Hydroxy-5'-Methoxyacetophenone |
705-15-7 | 95+% | 100g |
$184 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011905-25g |
2-Hydroxy-5-methoxyacetophenone |
705-15-7 | 99% | 25g |
¥269 | 2024-05-22 |
2-Hydroxy-5-methoxyacetophenone Suppliers
2-Hydroxy-5-methoxyacetophenone Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on 2-Hydroxy-5-methoxyacetophenone
Professional Introduction to 2-Hydroxy-5-methoxyacetophenone (CAS No. 705-15-7)
2-Hydroxy-5-methoxyacetophenone, with the chemical formula C8H8O3, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, identified by its CAS number 705-15-7, is a key intermediate in the synthesis of various bioactive molecules and functional materials. Its unique structural features, including a hydroxyl group and a methoxy group attached to an acetophenone backbone, make it a valuable building block for further chemical modifications and applications.
The structure of 2-Hydroxy-5-methoxyacetophenone exhibits both electron-donating and electron-withdrawing properties due to the presence of these functional groups. The hydroxyl group (–OH) introduces polarity and potential hydrogen bonding capabilities, while the methoxy group (–OCH3) enhances the compound's solubility in polar solvents and participates in various organic reactions. These characteristics have positioned it as a crucial component in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 2-Hydroxy-5-methoxyacetophenone has been extensively studied for its role in pharmaceutical synthesis. One of the most notable applications is its use as a precursor in the production of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's ability to undergo further functionalization allows for the creation of derivatives with enhanced pharmacological properties. For instance, researchers have explored its potential in synthesizing novel NSAIDs that exhibit improved efficacy and reduced side effects compared to traditional formulations.
Moreover, 2-Hydroxy-5-methoxyacetophenone has found applications in the field of photobiology and cosmetics. Its photosensitizing properties make it a candidate for use in photodynamic therapy (PDT), where it can generate reactive oxygen species to target diseased cells. Additionally, its derivatives have been investigated for their skin-lightening and anti-aging effects due to their ability to inhibit melanin production and promote collagen synthesis.
The synthesis of 2-Hydroxy-5-methoxyacetophenone typically involves the methylation of 2-hydroxyacetophenone using methanol in the presence of an acid catalyst. This reaction is straightforward and highly efficient, making it suitable for large-scale production. Advances in catalytic systems have further optimized this process, reducing reaction times and improving yields. Such improvements are crucial for industrial applications where cost-effectiveness and sustainability are paramount.
In material science, 2-Hydroxy-5-methoxyacetophenone has been utilized as a monomer or intermediate in polymer synthesis. Its aromatic structure contributes to the thermal stability and mechanical strength of polymers, making it valuable for creating high-performance materials used in electronics, coatings, and aerospace industries. Researchers have also explored its potential in developing conductive polymers, which are essential for flexible electronics and energy storage devices.
The pharmacological activity of 2-Hydroxy-5-methoxyacetophenone has been further elucidated through computational studies and experimental investigations. Molecular modeling techniques have helped predict how this compound interacts with biological targets, providing insights into its mechanism of action. For example, studies suggest that it may inhibit certain enzymes by competing with natural substrates or by inducing conformational changes in protein structures. These findings are critical for designing more effective drugs with minimal off-target effects.
Recent research has also highlighted the environmental impact of 2-Hydroxy-5-methoxyacetophenone when used in industrial processes. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Biocatalysis, particularly the use of enzymes as catalysts, has emerged as a promising alternative to traditional chemical synthesis. Such approaches align with global sustainability goals by promoting cleaner production methods without compromising efficiency.
The future prospects for 2-Hydroxy-5-methoxyacetophenone appear promising as research continues to uncover new applications and improve synthetic methodologies. Innovations in drug discovery may lead to novel therapeutic agents derived from this compound, while advancements in material science could expand its use in high-tech industries. As our understanding of its properties grows, so too will its significance in both academic research and industrial applications.
In conclusion, 2-Hydroxy-5-methoxyacetophenone (CAS No. 705-15-7) stands as a multifaceted compound with broad utility across pharmaceuticals, cosmetics, and materials science. Its unique structural features enable diverse applications, from drug development to advanced polymer synthesis. With ongoing research efforts aimed at optimizing its production and expanding its functionalities, 2-Hydroxy-5-methoxyacetophenone is poised to remain a cornerstone of innovation in multiple scientific disciplines.
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